molecular formula C40H72N4O13S2 B1164713 N-Hexanoyl-biotin-sulfatide

N-Hexanoyl-biotin-sulfatide

Cat. No.: B1164713
M. Wt: 881
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Sulfatides (B1148509) as Key Glycosphingolipids in Biological Systems

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids predominantly found in the myelin sheath of the nervous system but also present in the plasma membranes of various other cells. wikipedia.org Their unique structure, consisting of a ceramide lipid anchor attached to a sulfated galactose sugar, underpins their diverse biological functions.

Structural Diversity and Functional Roles of Sulfatides in Cellular Membranes

The structural diversity of sulfatides arises from variations in the fatty acid chain of the ceramide backbone, which can differ in length and degree of saturation. nih.gov This structural heterogeneity is tissue-dependent and influences the specific functions of sulfatides. nih.gov As integral components of the cell membrane, sulfatides are not merely structural elements but active participants in a wide array of cellular activities. nih.govscispace.com They are involved in:

Protein trafficking and localization: Sulfatides can influence the distribution and function of membrane proteins. nih.govscispace.com

Cell adhesion and aggregation: They act as ligands for selectins, a class of cell adhesion molecules, thereby mediating cell-cell interactions. wikipedia.orgcaymanchem.com

Axon-myelin interactions: Sulfatides are crucial for the stability of the myelin sheath and the proper functioning of nerve cells. wikipedia.orgnih.gov

Immune responses: They are recognized by various components of the immune system and can modulate immune cell function. nih.govnews-medical.net

Role of Glycosphingolipids in Cellular Signaling and Membrane Organization

Glycosphingolipids (GSLs), including sulfatides, are key organizers of the plasma membrane and play significant roles in cellular signaling. oup.come-dmj.org They tend to cluster with cholesterol and sphingomyelin (B164518) to form specialized membrane microdomains known as lipid rafts. e-dmj.org These rafts serve as platforms for the assembly of signaling complexes, thereby concentrating signaling molecules and enhancing the efficiency of signal transduction. e-dmj.org

GSLs can directly and indirectly modulate the activity of various signaling proteins, including receptor tyrosine kinases and their downstream effectors. oup.commdpi.com For instance, the interaction of GSLs with specific protein domains can either activate or inhibit signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis. oup.commdpi.com The glycan portion of GSLs can interact with proteins on adjacent cells or with soluble factors, mediating cell recognition and communication. oup.com

Biotinylation as a Research Strategy in Lipid Biochemistry

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular and cellular biology. Its utility stems from the extraordinarily strong and specific interaction between biotin and the protein streptavidin.

Principles of Biotin-Streptavidin Affinity in Molecular and Cellular Assays

The affinity between biotin (vitamin B7) and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M. aatbio.comwikipedia.org This tight and highly specific binding is rapid and stable under a wide range of experimental conditions, including extremes of pH and temperature. aatbio.comencyclopedia.pub

Streptavidin is a tetrameric protein, meaning it has four binding sites for biotin. aatbio.comexcedr.com This multivalency allows for signal amplification in various assays. aatbio.com The small size of the biotin molecule allows it to be conjugated to other molecules, such as proteins, nucleic acids, or lipids, often without significantly altering their biological activity. aatbio.com This powerful system is exploited in numerous applications, including:

Affinity purification: Biotinylated molecules can be used to isolate their binding partners from complex mixtures using streptavidin-coated beads. nih.govbeilstein-journals.org

Immunohistochemistry and immunofluorescence: Biotinylated antibodies, followed by labeled streptavidin, are used to detect and visualize specific proteins in tissues and cells.

Enzyme-linked immunosorbent assays (ELISA): The biotin-streptavidin system is used to amplify the detection signal, increasing the sensitivity of the assay. excedr.com

Design Rationale for N-Hexanoyl-biotin-sulfatide as a Molecular Probe

This compound is a rationally designed molecular probe that combines the biological properties of a sulfatide with the utility of a biotin tag. cloudfront.net The design incorporates several key features:

Sulfatide moiety: The core of the molecule is a sulfatide, allowing it to mimic the behavior of its natural counterparts and interact with sulfatide-binding proteins and other cellular components.

Biotin tag: The biotin molecule provides a high-affinity handle for detection and isolation. caymanchem.com

Hexanoyl linker: A six-carbon (hexanoyl) linker connects the biotin to the sphingosine (B13886) base of the sulfatide. cloudfront.netcaymanchem.com This linker is designed to be long enough to minimize potential steric hindrance between the biotin tag and the sulfatide, allowing both to interact with their respective binding partners (streptavidin and sulfatide-binding proteins) simultaneously. beilstein-journals.orgcaymanchem.com

This design makes this compound an effective tool for identifying and characterizing proteins that bind to sulfatides, thereby helping to elucidate the molecular mechanisms underlying the diverse functions of these important glycosphingolipids. cloudfront.net

Properties

Molecular Formula

C40H72N4O13S2

Molecular Weight

881

Appearance

Unit:1 mgPurity:98+%Physical solid

Synonyms

N-C6:0-Biotin-sulfatide;  N-Hexanoyl-biotin-sphingosyl-beta-D-galactoside-3-sulfate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N Hexanoyl Biotin Sulfatide

Semisynthetic Routes to N-Hexanoyl-biotin-sulfatide and Analogues

The primary approach for synthesizing this compound is through a semisynthetic route, which begins with a naturally derived or synthetically produced lyso-sulfatide. This precursor lacks the N-acyl chain, providing a reactive primary amine on the sphingoid base for chemical modification.

Incorporation of the N-Hexanoyl-biotin Moiety onto the Sphingoid Backbone

The core of the semisynthetic strategy lies in the N-acylation of lyso-sulfatide with a pre-functionalized biotin (B1667282) derivative. This process involves the formation of a stable amide bond between the free amino group of the sphingosine (B13886) backbone and the carboxylic acid of a biotin-linker conjugate.

A plausible synthetic pathway for this transformation is outlined below:

Activation of the Biotin-Linker: The synthesis begins with the activation of a biotin molecule that is tethered to a hexanoic acid linker. The carboxylic acid group of the hexanoyl moiety is typically activated to facilitate the subsequent amidation reaction. Common activating agents include N-hydroxysuccinimide (NHS) to form an NHS ester, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

N-acylation of Lyso-sulfatide: The activated biotin-hexanoic acid is then reacted with lyso-sulfatide (sulfogalactosylsphingosine) in an appropriate organic solvent. The primary amine of the sphingosine backbone acts as a nucleophile, attacking the activated carbonyl carbon of the biotin-linker to form a stable amide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize any acid generated during the reaction.

Purification: Following the reaction, the desired product, this compound, is purified from the reaction mixture using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity (>99%). larodan.com

Table 1: Chemical Properties of this compound larodan.com

PropertyValue
CAS Number 2692623-25-7
Molecular Formula C₄₀H₇₂N₄O₁₃S₂
Molecular Weight 881.15 g/mol
Physical State Solid
Purity >99%

Structural Integrity and Retention of Sulfatide Properties Post-Derivatization

The N-acyl chain of natural sulfatides (B1148509) exhibits significant heterogeneity in length and saturation, which can influence their biophysical properties and interactions within cell membranes. nih.govelsevierpure.com The introduction of the N-Hexanoyl-biotin moiety creates a sulfatide with a defined, relatively short acyl chain. While this modification is necessary for its function as a probe, it is important to consider how this alteration might affect its behavior.

Studies on the biophysical properties of galactosylceramides with varying acyl chain lengths have shown that shorter chains can lead to more expanded lipid packing in membranes. nih.gov However, the fundamental recognition of the sulfated galactose headgroup by binding partners is expected to be largely preserved, as the modification is distal to this key recognition motif. nih.govfrontiersin.org The hexanoyl linker serves to distance the bulky biotin group from the sphingoid backbone, which may help to minimize steric hindrance and maintain the native conformation of the sulfatide headgroup. The ultimate confirmation of retained biological activity would require specific functional assays, such as binding studies with known sulfatide-binding proteins or its incorporation into artificial membranes to study its biophysical properties.

Development of Modified this compound Probes for Specific Research Applications

The versatility of the biotin-avidin system allows for the development of a wide range of molecular probes based on the this compound scaffold. These modified probes can be designed to incorporate additional functionalities, such as isotopic labels or fluorophores, to address specific research questions.

Considerations for Linker Chemistry and Biotin Placement in Glycosphingolipid Probes

The design of the linker connecting the biotin to the sulfatide is a critical aspect of probe development. The linker should be of sufficient length to allow the biotin to be accessible to avidin (B1170675) or streptavidin without sterically hindering the interaction of the sulfatide with its biological targets. Furthermore, the chemical nature of the linker can be modified to introduce specific properties.

Cleavable Linkers: For applications such as affinity purification of sulfatide-binding proteins, it is often desirable to release the captured proteins from the streptavidin beads under mild conditions. This can be achieved by incorporating a cleavable linker between the biotin and the sulfatide. Examples of cleavable linkers include those sensitive to chemical reagents (e.g., disulfide bonds cleavable by reducing agents), enzymatic cleavage (e.g., sulfatase-cleavable linkers), or photolysis (photocleavable linkers). nih.govresearchgate.netresearchgate.netcam.ac.uk

Photoactivatable Linkers: To study direct molecular interactions in a cellular context, photoaffinity labeling probes can be synthesized. These probes incorporate a photoactivatable group, such as a diazirine or an aryl azide (B81097), within the linker or attached to the biotin. nih.govresearchgate.net Upon photoactivation, a highly reactive species is generated that can form a covalent bond with nearby interacting molecules, allowing for their identification.

The placement of the biotin moiety via an N-acyl linkage is a common strategy for biotinylating sphingolipids, as the amine on the sphingoid base provides a convenient and specific site for modification without altering the carbohydrate headgroup.

Synthetic Variations for Isotopic Labeling or Additional Fluorophores in Sulfatide Analogues

To facilitate quantitative studies or for use in imaging applications, this compound can be further modified to include isotopic labels or fluorescent reporters.

Isotopic Labeling: Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be incorporated into the this compound structure. This can be achieved by using isotopically labeled precursors during the synthesis of the biotin-hexanoic acid linker or the lyso-sulfatide itself. unimi.itresearchgate.net Isotopically labeled sulfatides are valuable as internal standards in mass spectrometry-based quantification of endogenous sulfatide levels.

Fluorescent Labeling: For visualization in fluorescence microscopy or for use in fluorescence-based assays, a fluorescent dye can be attached to the this compound molecule. This can be accomplished by several strategies:

Synthesizing a biotin derivative that already contains a fluorophore.

Utilizing a linker with a reactive group that allows for the subsequent conjugation of a fluorescent dye.

Employing bio-orthogonal chemistry, where a small chemical reporter (e.g., an azide or alkyne) is incorporated into the probe, which can then be specifically labeled with a fluorophore containing the complementary reactive group. researchgate.net The synthesis of fluorescent sulfatide analogues has been reported, demonstrating the feasibility of this approach for creating tools to study sulfatide biology. researchgate.net

Table 2: Examples of Functional Modifications for this compound Probes

ModificationFunctional Group/MoietyPotential Application
Cleavable Linker Disulfide Bond, Photocleavable Group, EsterAffinity pull-down and release of binding partners
Photoaffinity Labeling Diazirine, Aryl AzideCovalent capture of interacting molecules
Isotopic Labeling ¹³C, ²H, ¹⁵NInternal standard for mass spectrometry
Fluorescent Tagging Fluorophore (e.g., Coumarin, Rhodamine)Cellular imaging, fluorescence-based assays

Methodological Applications of N Hexanoyl Biotin Sulfatide in Biochemical Investigations

Affinity-Based Approaches Utilizing Biotin-Streptavidin Interaction

The remarkably strong and specific interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin (or avidin) is a cornerstone of many biotechnological applications. With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this interaction is one of the strongest non-covalent bonds known in nature. This high affinity allows for the stable and efficient capture of biotinylated molecules, such as N-Hexanoyl-biotin-sulfatide, onto streptavidin-functionalized surfaces or beads.

High-Affinity Isolation and Enrichment of Sulfatide-Binding Entities

This compound is a valuable tool for the isolation and enrichment of proteins and other molecules that specifically bind to sulfatides (B1148509). nih.gov In this approach, the biotinylated sulfatide is immobilized on a solid support, typically agarose or magnetic beads, that is coated with streptavidin. When a complex biological sample, such as a cell lysate or serum, is passed over this affinity matrix, sulfatide-binding proteins will specifically interact with the immobilized this compound and be retained on the support.

Non-binding proteins and other molecules are washed away, resulting in a highly enriched population of sulfatide-interacting proteins. These captured proteins can then be eluted from the support using various methods, such as by competitive elution with free biotin or by disrupting the protein-sulfatide interaction with changes in pH or ionic strength. The eluted proteins can then be identified and characterized using techniques like mass spectrometry. This method has been instrumental in identifying novel sulfatide-binding proteins and in studying the sulfatide interactome in various cell types and tissues.

It is important to consider that the short hexanoyl chain of this particular sulfatide analogue may influence the binding of certain proteins that exhibit a preference for longer acyl chains. Therefore, results obtained using this compound should ideally be validated with other methods or with sulfatide analogues bearing different fatty acid chains.

Application in Solid-Phase Assays and Immunological Detection Systems

The biotin tag on this compound also facilitates its use in a variety of solid-phase assays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and surface plasmon resonance (SPR). In a typical ELISA-like format, this compound can be captured onto a streptavidin-coated microplate well. This creates a sulfatide-presenting surface that can be used to detect and quantify the presence of sulfatide-binding antibodies or other proteins in a sample. nih.govnih.gov

For immunological detection, a sample containing putative anti-sulfatide antibodies is added to the well. If these antibodies are present, they will bind to the immobilized sulfatide. The bound antibodies can then be detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric or chemiluminescent signal upon the addition of a substrate. This type of assay is crucial for studying autoimmune conditions where anti-sulfatide antibodies are implicated.

Elucidation of Sulfatide-Protein Interactions and Binding Partners

Understanding the intricate interactions between sulfatides and proteins is essential for deciphering their roles in cellular processes. frontiersin.orgnih.govnih.gov this compound provides a versatile ligand for probing these interactions in various experimental setups.

In Vitro Receptor Binding Assays Using this compound as a Ligand

This compound can be used as a labeled ligand in receptor binding assays to characterize the interaction between a specific protein (receptor) and sulfatide. nih.gov In these assays, a purified protein of interest is typically immobilized on a solid surface, and then incubated with varying concentrations of this compound. The amount of bound biotinylated sulfatide can be quantified using a labeled streptavidin conjugate (e.g., streptavidin-HRP).

This approach allows for the determination of key binding parameters, such as the dissociation constant (Kd), which is a measure of the affinity of the interaction. By performing competitive binding assays, where a non-biotinylated sulfatide or other lipids are used to compete with this compound for binding to the protein, the specificity of the interaction can be assessed.

Identification of Glycosphingolipid-Interacting Proteins via Affinity Chromatography

As mentioned previously, affinity chromatography using immobilized this compound is a powerful technique for identifying novel sulfatide-binding proteins from complex mixtures. nih.gov This unbiased approach can lead to the discovery of previously unknown protein-glycosphingolipid interactions and provide insights into the cellular functions of sulfatides.

The workflow for such an experiment typically involves:

Preparation of the affinity matrix: this compound is incubated with streptavidin-coated beads to create the sulfatide-functionalized resin.

Incubation with the biological sample: A cell lysate or other protein mixture is passed over the affinity column.

Washing: The column is washed extensively to remove non-specifically bound proteins.

Elution: The specifically bound proteins are eluted from the column.

Analysis: The eluted proteins are identified and quantified, typically by mass spectrometry.

This methodology has been successfully employed to identify a range of sulfatide-binding proteins involved in diverse cellular processes, including cell adhesion, signaling, and myelin formation.

Characterization of Binding Kinetics and Specificity in Model Systems

Beyond simple affinity determination, this compound can be used to study the kinetics and specificity of sulfatide-protein interactions in more detail. Techniques like Surface Plasmon Resonance (SPR) can be employed to measure the rates of association (kon) and dissociation (koff) of a protein binding to a sulfatide-functionalized surface. In an SPR experiment, this compound is captured on a streptavidin-coated sensor chip. A solution containing the protein of interest is then flowed over the chip, and the binding and dissociation events are monitored in real-time.

These kinetic parameters provide a more dynamic view of the interaction than simple affinity measurements. Furthermore, the specificity of the interaction can be thoroughly investigated by testing the binding of the protein to surfaces functionalized with other lipids or by performing competition experiments with a panel of different glycosphingolipids.

Below is an interactive table summarizing the methodological applications of this compound:

Methodological Application Principle Information Gained Key Advantages Considerations
High-Affinity Isolation and Enrichment Immobilization of this compound on streptavidin beads to capture sulfatide-binding proteins from a complex mixture.Identification of novel sulfatide-interacting proteins.High specificity and efficiency of enrichment.The short hexanoyl chain may not capture all sulfatide-binding proteins.
Solid-Phase Assays (e.g., ELISA) Capture of this compound on streptavidin-coated plates to detect and quantify sulfatide-binding molecules.Quantification of anti-sulfatide antibodies or other binding partners.High-throughput and quantitative.Potential for non-specific binding to the solid phase.
In Vitro Receptor Binding Assays Use of this compound as a labeled ligand to study its interaction with a purified, immobilized protein.Determination of binding affinity (Kd) and specificity.Allows for precise quantification of binding parameters.The interaction may be influenced by the artificial solid-phase environment.
Affinity Chromatography Separation of sulfatide-binding proteins from a complex mixture based on their affinity for immobilized this compound.Identification of the sulfatide interactome.Powerful tool for discovery-based proteomics.Elution conditions may denature the captured proteins.
Binding Kinetics and Specificity Studies (e.g., SPR) Real-time monitoring of the association and dissociation of a protein to a surface functionalized with this compound.Determination of kinetic rate constants (kon and koff) and detailed specificity analysis.Provides a dynamic understanding of the interaction.Requires specialized instrumentation.

Investigations into Membrane Dynamics and Cellular Trafficking

The unique structure of this compound, combining a biologically relevant lipid with a powerful biochemical tag, makes it an ideal probe for studying the complex and dynamic nature of cellular membranes.

Utilization as a Tool for Labeling Cell Surface Glycosphingolipids

The plasma membrane of eukaryotic cells is adorned with a complex array of glycosphingolipids that play crucial roles in cell recognition, signaling, and adhesion. This compound serves as an effective tool for labeling these molecules on the cell surface. Due to the membrane-impermeable nature of the biotin tag under specific experimental conditions, researchers can selectively label the pool of sulfatides present in the outer leaflet of the plasma membrane.

This is typically achieved by incubating live cells with this compound. The lipid portion of the molecule integrates into the cell membrane, exposing the biotin moiety to the extracellular environment. nih.govmdpi.comresearchgate.net These biotinylated sulfatides can then be visualized using fluorescently tagged streptavidin or avidin (B1170675), proteins that bind with very high affinity to biotin. This allows for the microscopic imaging of sulfatide distribution on the cell surface. Furthermore, the biotin tag facilitates the isolation of these labeled lipids and any associated proteins through affinity purification techniques, enabling further downstream analysis. nih.gov

Tracing Intracellular Pathways of Exogenous Sulfatides

Understanding how lipids are transported within a cell is fundamental to comprehending cellular function. This compound can be used as a tracer to follow the internalization and subsequent intracellular trafficking of sulfatides. After labeling the cell surface, the cells can be incubated for various times, allowing for the natural processes of endocytosis to occur.

At different time points, the cells can be fixed, and the location of the biotinylated sulfatide can be determined using microscopy. This allows researchers to map the journey of the sulfatide from the plasma membrane to various intracellular compartments, such as endosomes and lysosomes. nih.gov By interfering with specific trafficking pathways using pharmacological agents or genetic manipulations, it is possible to dissect the molecular machinery responsible for sulfatide transport. nih.gov

Analysis of Lipid Sorting and Membrane Microdomain Localization (e.g., Lipid Rafts)

The plasma membrane is not a homogenous structure but is organized into specialized microdomains, often referred to as lipid rafts. These domains are enriched in certain lipids, such as cholesterol and sphingolipids, including sulfatides, and play important roles in signal transduction and protein trafficking. nih.govfrontiersin.orgnih.gov this compound can be employed to investigate the localization of sulfatides within these rafts.

By labeling cell surface sulfatides and then isolating detergent-resistant membranes (a biochemical method for enriching lipid rafts), the presence of the biotinylated sulfatide in these fractions can be quantified. This provides evidence for the association of sulfatides with these specialized membrane domains. Microscopic techniques, such as fluorescence resonance energy transfer (FRET), can also be used in conjunction with fluorescently labeled this compound to study its proximity to other raft-associated molecules in living cells.

Role in Lipidomics and Advanced Mass Spectrometry-Based Analyses

The field of lipidomics aims to comprehensively identify and quantify the entire complement of lipids (the lipidome) within a cell or tissue. This compound has proven to be a valuable tool in this area, particularly in conjunction with mass spectrometry.

Quantitative and Qualitative Profiling of Sulfatides in Complex Lipidomes

The biotin tag on this compound allows for the specific enrichment of this lipid from complex biological samples. After introducing the labeled sulfatide into a biological system, lipids can be extracted, and the biotinylated species can be isolated using streptavidin-coated beads. nih.gov This enriched sample can then be analyzed by mass spectrometry to identify and quantify the modified sulfatide.

This approach can be used as an internal standard for the quantification of endogenous sulfatides. By adding a known amount of this compound to a sample, the recovery of this standard during the extraction and analysis process can be used to normalize the signal of the native sulfatides, allowing for more accurate quantification.

Application in Targeted Mass Spectrometry for Sulfatide Detection

Targeted mass spectrometry is a powerful technique used to detect and quantify specific molecules within a complex mixture. nih.gov this compound can be used to develop and validate targeted mass spectrometry assays for sulfatides. The known mass and fragmentation pattern of the biotinylated sulfatide can be used to optimize the instrument parameters for the sensitive and specific detection of this class of lipids.

Furthermore, stable isotope-labeled versions of this compound can be synthesized, where some of the carbon or hydrogen atoms are replaced with their heavier isotopes (e.g., ¹³C or ²H). These labeled compounds can serve as ideal internal standards in quantitative mass spectrometry experiments, as they behave almost identically to the unlabeled endogenous sulfatides during sample preparation and analysis but can be distinguished by their mass. nih.gov

Interactive Data Table: Applications of this compound

Application Area Specific Technique Information Gained Key Advantage
Membrane Dynamics Cell Surface Labeling and MicroscopyDistribution and localization of sulfatides on the plasma membrane.High specificity and visualization in living or fixed cells.
Cellular Trafficking Pulse-Chase Labeling and ImagingInternalization and intracellular transport pathways of sulfatides.Ability to track the fate of a specific pool of lipids over time.
Membrane Microdomains Detergent-Resistant Membrane IsolationAssociation of sulfatides with lipid rafts.Provides biochemical evidence for localization in specialized domains.
Lipidomics Affinity Purification and Mass SpectrometryEnrichment and quantification of sulfatides from complex mixtures.Enables the study of low-abundance lipid species.
Mass Spectrometry Targeted Analysis with Labeled StandardsPrecise and accurate quantification of endogenous sulfatides.Improves the reliability and reproducibility of quantitative lipidomics.

Integration with Imaging Mass Spectrometry Techniques

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules, including lipids like sulfatides, directly within tissue sections. springernature.com In conventional IMS of sulfatides, laser desorption/ionization is used to generate ions from the tissue surface, which are then analyzed by a mass spectrometer to create a map of their distribution. nih.gov This method has been successfully applied to study the distribution of various sulfatide isoforms in tissues such as the brain and kidneys, providing insights into region-specific lipid metabolism and pathology. nih.govnih.gov

While direct IMS can map endogenous sulfatides, the integration of a labeled probe like this compound offers potential for more dynamic and targeted investigations. Although not yet a widely documented application, the use of a biotinylated sulfatide could, in principle, serve as a metabolic tracer. After introducing this compound to cells or tissues, its uptake, transport, and localization could be tracked.

The key advantage of the biotin tag is its utility as a high-affinity handle. The mass of the biotinylated molecule itself can be mapped with IMS. Concurrently, the biotin moiety allows for orthogonal validation and detection methods. For instance, after IMS analysis, the same tissue section could be stained using streptavidin conjugated to a fluorescent dye or an enzyme, providing a secondary, correlated image of the probe's location. This dual-detection capability could enhance confidence in the localization of the tracer and its metabolites, distinguishing it from endogenous sulfatides. Mass spectrometric strategies have been developed to specifically detect biotin-tagged molecules, which could be adapted for IMS to uniquely identify the probe against the complex background of native lipids. acs.org

Enzymatic Assays and Metabolic Pathway Elucidation

The covalent attachment of a biotin molecule to sulfatide creates a versatile tool for studying the enzymes involved in its metabolic pathways. Biotin serves as a robust, non-radioactive label that can be detected with high sensitivity and specificity through its strong interaction with avidin or streptavidin. celtarys.com This principle has been widely applied in various biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and other formats where biotinylated substrates are captured on streptavidin-coated surfaces for quantification. nih.govresearchgate.net The use of this compound allows researchers to track the molecule through enzymatic reactions, facilitating the characterization of enzyme kinetics, the screening of inhibitors, and the diagnosis of metabolic disorders.

Characterization of Sulfatide Biosynthesis Enzymes using this compound Precursors

The final step in sulfatide biosynthesis is catalyzed by the enzyme cerebroside sulfotransferase (CST), also known as galactosylceramide sulfotransferase. nih.govresearchgate.net This enzyme transfers a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to galactosylceramide (GalCer) to form sulfatide. nih.govresearchgate.net The activity of CST is crucial for maintaining the proper levels of sulfatides, particularly in myelinating cells of the nervous system. nih.govwikipedia.org

To characterize CST activity, a biotinylated precursor, such as N-Hexanoyl-biotin-galactosylceramide, could be employed as a substrate. In such an assay, the biotinylated precursor would be incubated with a source of the CST enzyme (e.g., cell lysates or purified enzyme) and the PAPS co-substrate. The reaction product, this compound, could then be easily separated and quantified. For example, the reaction mixture could be applied to a streptavidin-coated microplate, which would capture all biotinylated molecules (both substrate and product). After washing away unincorporated components, an antibody that specifically recognizes the sulfatide headgroup could be used for detection, providing a measure of the amount of product formed. This approach offers a safe and sensitive alternative to traditional assays that use radioactively labeled PAPS.

Table 1: Key Enzymes in Sulfatide Metabolism

Enzyme NameAbbreviationEC NumberMetabolic Role
Cerebroside SulfotransferaseCST2.8.2.11Biosynthesis : Transfers a sulfate group to galactosylceramide to form sulfatide. nih.govresearchgate.net
Arylsulfatase AASA3.1.6.8Degradation : Removes the sulfate group from sulfatide as the first step in its lysosomal breakdown.

Studies of Sulfatide Degradation Pathways and Lysosomal Hydrolases

The degradation of sulfatide occurs in the lysosome and is initiated by the lysosomal hydrolase, arylsulfatase A (ASA). nih.gov A deficiency in ASA activity leads to the lysosomal storage disease Metachromatic Leukodystrophy (MLD), characterized by the accumulation of sulfatide and subsequent damage to the nervous system. nih.gov Therefore, assays that measure ASA activity are critical for diagnosing MLD and for evaluating potential therapies.

This compound is an ideal substrate for in vitro assays of ASA activity. In a typical assay, the biotinylated sulfatide is incubated with a biological sample, such as extracts from leukocytes or cultured skin fibroblasts. The enzyme ASA, if present and active, will cleave the sulfate group from the this compound, yielding N-Hexanoyl-biotin-galactosylceramide. The reaction can be stopped, and the remaining substrate can be separated from the product using methods like chromatography or solid-phase extraction. The amount of degradation can then be quantified by detecting the biotinylated product or the disappearance of the biotinylated substrate. This method is particularly useful for the "sulfatide loading test," where the capacity of intact cultured cells to break down sulfatides is evaluated. nih.gov Using a biotinylated substrate simplifies the detection process compared to methods requiring radiolabeling or mass spectrometry.

Investigation of Activator Proteins in Sulfatide Metabolism

The enzymatic degradation of sulfatide by arylsulfatase A in the lysosome is not efficient on its own. It requires the assistance of an activator protein, Saposin B. nih.gov Saposin B is a small glycoprotein that functions to bind the sulfatide lipid, extract it from the lysosomal membrane, and present it to the soluble ASA enzyme, thereby facilitating its hydrolysis. nih.gov A deficiency in Saposin B can lead to a variant form of MLD where sulfatide accumulates despite normal ASA enzyme levels. nih.gov

This compound can be used in a variety of biochemical assays to study the crucial interaction between sulfatide and Saposin B. The biotin tag enables straightforward immobilization of the sulfatide onto a streptavidin-coated solid support, such as a sensor chip for surface plasmon resonance (SPR) or microplate wells.

Binding Assays: Purified Saposin B can be flowed over the immobilized this compound surface to measure binding kinetics and affinity. This allows for the quantitative characterization of the interaction.

Pull-Down Assays: this compound can be incubated with cell lysates containing Saposin B. Streptavidin-coated beads can then be used to "pull down" the biotinylated sulfatide along with any interacting proteins. The captured proteins can be identified by Western blotting or mass spectrometry, confirming the interaction in a complex biological mixture.

These types of assays are instrumental in elucidating the mechanism of activator protein function and in diagnosing rare forms of MLD caused by activator protein deficiency.

Table 2: Research Findings on Protein-Sulfatide Interactions

Interacting ProteinMethodFinding
Saposin BLipid Binding & Transfer AssaysSaposin B facilitates the degradation of sulfatide by arylsulfatase A and shows broad lipid specificity, acting as a physiological detergent. nih.gov It can bind and transfer phospholipids and sulfatides between lipid surfaces.
Disabled 2 (Dab2)Limited Trypsin Proteolysis, Mass SpectrometryA specific domain in the MANF protein, which has a saposin-like fold, is involved in binding sulfatide. nih.gov

Investigations of Biological Processes and Disease Mechanisms Using N Hexanoyl Biotin Sulfatide in Vitro and Ex Vivo Models

Exploration of Sulfatide Metabolism in Model Systems

The biotin (B1667282) moiety of N-Hexanoyl-biotin-sulfatide serves as a powerful handle for affinity-based purification and detection, enabling detailed studies of its metabolic fate within cells and tissues.

Metabolic Perturbations and Their Impact on Cellular Sulfatide Homeostasis

In vitro studies utilizing cell cultures have employed this compound to trace the uptake and subsequent metabolic pathways of exogenous sulfatides (B1148509). By introducing this labeled compound to cells and subsequently analyzing cell lysates, researchers can investigate how various stimuli or genetic modifications affect the processing of sulfatides. For instance, in models of lysosomal storage diseases, where the degradation of sulfatides is impaired, this compound can be used to quantify the extent of accumulation within lysosomes.

Experimental ModelPerturbationObserved Impact on this compound
Cultured OligodendrocytesInduction of Oxidative StressAltered subcellular localization, suggesting disruption of normal trafficking.
Fibroblasts from MLD patientsGenetic deficiency of Arylsulfatase ASignificant accumulation in lysosomal fractions, mimicking disease pathology.
Primary Neuronal CulturesExposure to NeurotoxinsChanges in turnover rate, indicating accelerated degradation or impaired synthesis.

This table illustrates hypothetical experimental data based on the potential applications of this compound in studying metabolic perturbations.

Enzymatic Regulation of Sulfatide Levels in Cellular and Subcellular Compartments

The biotin tag facilitates the immunoprecipitation of this compound along with its interacting proteins, including the enzymes responsible for its synthesis and degradation. This allows for the investigation of the enzymatic machinery that governs sulfatide homeostasis in specific cellular compartments. For example, after introducing this compound to isolated cellular fractions like microsomes or Golgi apparatus, researchers can pull down the lipid and identify associated enzymes such as galactosylceramide sulfotransferase (CST) or arylsulfatase A.

Analysis of Membrane Organization and Function

Sulfatides are known to be important components of specialized membrane microdomains, and this compound provides a means to visualize and study these structures.

Role of Sulfatides in Lipid Raft Formation and Stability

Biotinylated sulfatides have been instrumental in demonstrating the localization of sulfatides within lipid rafts. beilstein-journals.org By treating cells with this compound and then using streptavidin conjugated to a fluorescent marker, the distribution of the lipid can be visualized using advanced microscopy techniques. These studies have shown that biotinylated sulfatide co-localizes with known lipid raft markers. beilstein-journals.org This approach allows for the investigation of how changes in cellular conditions or the introduction of therapeutic agents might alter the integrity and composition of these crucial signaling platforms.

MethodApplicationKey Finding
Confocal MicroscopyVisualization of biotinylated sulfatide in cultured cells.Co-localization with lipid raft markers, confirming its presence in these microdomains. beilstein-journals.org
Sucrose Density Gradient CentrifugationIsolation of detergent-resistant membranes (lipid rafts).Enrichment of this compound in low-density fractions.
Proximity Ligation AssayDetection of close proximity between this compound and raft-associated proteins.Provides evidence for direct interaction and functional association within rafts.

This table summarizes experimental approaches and findings related to the study of sulfatides in lipid rafts using biotinylated probes.

Impact of Sulfatide Distribution on Membrane Protein Functionality

The organization of sulfatides within the plasma membrane can influence the activity of various membrane proteins. By incorporating this compound into artificial membrane systems or cellular models, it is possible to study how the presence and clustering of sulfatides affect the function of ion channels, receptors, and transporters. The biotin tag can be used to crosslink the sulfatide to nearby proteins, which can then be identified by mass spectrometry, revealing novel interactions that are dependent on the lipid environment.

Applications in Modeling Lipid-Related Disorders for Mechanistic Insight

The ability to track and manipulate a specific lipid species makes this compound a valuable tool for creating and analyzing models of diseases characterized by abnormal lipid metabolism. In conditions such as metachromatic leukodystrophy (MLD) and certain neurodegenerative diseases like Parkinson's and Alzheimer's disease, where sulfatide levels are dysregulated, this compound can be used in ex vivo tissue slices or primary cell cultures from animal models to dissect the molecular mechanisms underlying the pathology. For example, introducing this compound to brain slices from a mouse model of Alzheimer's disease could help elucidate how amyloid-beta plaques affect sulfatide trafficking and degradation.

Investigating Altered Sulfatide Dynamics in Neurodegenerative Model Systems

Alterations in sulfatide metabolism and distribution have been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and metachromatic leukodystrophy. researchgate.net While direct experimental studies detailing the use of this compound in these specific model systems are not extensively documented in currently available literature, the properties of this biotinylated sulfatide make it a highly valuable probe for such investigations.

The biotin tag allows for the sensitive detection and visualization of the sulfatide analog within cellular and tissue models. Researchers can employ streptavidin-conjugated fluorescent dyes or enzymes to track the uptake, trafficking, and localization of this compound in neuronal and glial cell cultures. This would enable the study of how sulfatide dynamics are altered in response to disease-specific stimuli, such as the presence of amyloid-beta plaques in Alzheimer's models. Furthermore, pull-down assays using streptavidin-coated beads could identify proteins that interact with sulfatides, potentially revealing novel pathways affected in neurodegeneration.

Potential Application Model System Technique Information Gained
Tracking sulfatide uptake and localizationPrimary neuronal/glial co-culturesFluorescence microscopy with streptavidin-fluorophoreSubcellular distribution of sulfatides in different cell types.
Identifying sulfatide-binding proteinsBrain tissue homogenates from disease modelsAffinity purification with streptavidin beads followed by mass spectrometryNovel protein interactors that may be involved in disease pathogenesis.
Monitoring sulfatide traffickingLive-cell imaging of cultured neuronsTime-lapse microscopy with fluorescently labeled streptavidinReal-time visualization of sulfatide movement within and between cellular compartments.

Characterization of Glycosphingolipid Storage Phenotypes in Cellular Models

Glycosphingolipid storage diseases, such as metachromatic leukodystrophy, are characterized by the accumulation of specific lipids in lysosomes due to enzymatic deficiencies. This compound can serve as a valuable tool to characterize the cellular phenotypes associated with these storage disorders.

By introducing this biotinylated sulfatide to cell cultures derived from patients or animal models of glycosphingolipid storage diseases, researchers can monitor its accumulation within lysosomes. Co-localization studies using fluorescently labeled streptavidin and lysosomal markers (e.g., LAMP1) can provide direct visual evidence of sulfatide storage. This approach allows for the quantitative analysis of storage phenotypes and can be used to screen for potential therapeutic agents that can reduce or clear the accumulated lipids.

Disease Model Cell Type Experimental Readout Key Findings
Metachromatic LeukodystrophyPatient-derived fibroblastsConfocal microscopyVisualization of this compound accumulation in lysosomes.
Krabbe DiseaseMurine Schwann cellsHigh-content imagingQuantification of glycosphingolipid storage and assessment of therapeutic interventions.
Gaucher DiseaseMacrophage cell linesFlow cytometryMeasurement of cellular uptake and storage of the sulfatide analog.

Toxin Binding Studies and Pathogen Interactions

Use of this compound for Bacterial Toxin Detection and Characterization

Sulfatides on the surface of host cells can act as receptors for various bacterial toxins. The biotin moiety of this compound provides a versatile handle for developing sensitive detection and characterization assays for these toxins.

In a typical assay format, this compound can be immobilized on a streptavidin-coated surface, such as a microplate or a biosensor chip. This functionalized surface can then be used to capture toxins from a sample. The bound toxin can be detected using a specific antibody, creating a sandwich immunoassay. This approach offers high sensitivity and specificity for toxin detection. Furthermore, surface plasmon resonance (SPR) or biolayer interferometry (BLI) can be employed to study the binding kinetics of toxins to sulfatide in real-time, providing valuable information about the affinity and specificity of the interaction.

Assay Type Platform Detection Method Application
Enzyme-Linked Immunosorbent Assay (ELISA)96-well microplateColorimetric or chemiluminescentHigh-throughput screening for toxin presence in biological samples.
Surface Plasmon Resonance (SPR)Biosensor chipRefractive index changeReal-time kinetic analysis of toxin-sulfatide binding.
Lateral Flow AssayNitrocellulose membraneGold nanoparticle-based colorimetric signalRapid, point-of-care detection of specific bacterial toxins.

Study of Pathogen Adhesion Mechanisms Involving Sulfatide Receptors

Many pathogens initiate infection by adhering to host cell surface receptors, and sulfatides have been identified as important receptors for a variety of bacteria and viruses. This compound is a powerful tool for elucidating the molecular details of these adhesion mechanisms.

In vitro studies have successfully utilized biotinylated sulfatide to investigate its role in pathogen recognition and signaling. For instance, in a study using the murine macrophage cell line Raw 264.7, biotinylated sulfatide was shown to co-localize with lipid rafts. The localization of Toll-like receptor 4 (TLR4), a key receptor for bacterial lipopolysaccharide (LPS), within these lipid microdomains was significantly reduced in the presence of sulfatide. This suggests that sulfatide can modulate the host's inflammatory response to pathogens by altering the organization of key signaling receptors on the cell surface.

To visualize the biotinylated sulfatide, researchers used streptavidin conjugated to a fluorescent dye (Alexa Fluor 488), allowing for its detection via confocal microscopy. These experiments provide direct evidence of the interaction and localization of sulfatide within the cell membrane and its influence on pathogen receptor dynamics.

Experimental Model Methodology Key Observation Implication
Raw 264.7 macrophage cell lineConfocal microscopy with fluorescently labeled streptavidin and antibodiesCo-localization of biotinylated sulfatide with lipid rafts.Sulfatide is a component of membrane microdomains involved in cell signaling.
Raw 264.7 macrophage cell lineImmunofluorescence and cell lysate fractionationSulfatide treatment reduced the localization of TLR4 in lipid rafts.Sulfatide can modulate the host immune response to bacterial components like LPS.

Advanced Research Techniques and Future Directions for N Hexanoyl Biotin Sulfatide Research

Integration with Advanced Imaging Modalities

The unique structure of N-Hexanoyl-biotin-sulfatide, which combines a key lipid with a high-affinity biotin (B1667282) tag, makes it an ideal candidate for advanced imaging studies. These methods allow for visualization with unprecedented detail, providing insights into the subcellular life of this important glycosphingolipid.

Super-Resolution Microscopy for Subcellular Localization of this compound

Super-resolution microscopy techniques, which bypass the diffraction limit of light, are powerful tools for pinpointing the location of specific molecules within cells. To visualize this compound, the biotin tag can be targeted by streptavidin conjugated to a fluorescent dye suitable for techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM). This approach enables the precise mapping of sulfatide distribution in cellular membranes and organelles. For example, it can be used to investigate the clustering of sulfatides (B1148509) in lipid rafts or their association with specific intracellular compartments, providing high-resolution spatial data on their role in membrane organization. frontiersin.orgresearchgate.net The ability to visualize these distributions at the nanoscale is crucial for understanding how sulfatides contribute to cellular processes. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Applications with Derivatized Probes

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that can be used as a "molecular ruler" to measure the proximity between two fluorescent molecules. ulab360.comnih.govyoutube.com For FRET studies involving this compound, the probe would need to be further derivatized with a fluorophore to act as either a donor or an acceptor. mdpi.com This derivatized sulfatide could then be used to study its interaction with a target protein that is tagged with a complementary FRET partner fluorophore. If the sulfatide and the protein are within the Förster radius (typically 1-10 nanometers), energy transfer will occur, leading to a measurable change in fluorescence. ulab360.com This change, such as quenching of the donor's fluorescence or an increase in the acceptor's emission, indicates a direct interaction or close association between the sulfatide and the protein. ulab360.comnih.govnih.gov This technique is invaluable for validating binding partners and studying the dynamics of these interactions in living cells. nih.gov

Table 1: Potential FRET Pairs for Studying this compound Interactions

Donor FluorophoreAcceptor FluorophoreTypical Förster Radius (R₀) in ÅApplication Notes
FluoresceinTetramethylrhodamine50-60A commonly used pair for studying protein-lipid interactions.
7-methoxycoumarin-4-acetic acid (MCA)2,4-dinitroaniline (DNP)20-30Smaller size may reduce steric hindrance in some biological systems.
Tryptophan (in protein)Pyrene (on sulfatide)20-40Allows for studying interactions with native protein tryptophan residues.

This table presents hypothetical pairings for illustrative purposes, as specific derivatization of this compound would be required.

Development of Novel Derivatizations and Multimodal Probes

To expand the experimental possibilities, this compound can be further modified to create more versatile and powerful research tools. These second-generation probes can incorporate additional functionalities for various applications.

Strategies for Incorporating Additional Labels (e.g., click chemistry tags, photoaffinity labels)

Modern bioconjugation techniques offer robust methods for adding new chemical groups to molecules like this compound.

Click Chemistry: This set of reactions enables the highly efficient and specific joining of two molecules. thermofisher.com2bscientific.comabpbio.com An alkyne or azide (B81097) group could be incorporated into the N-hexanoyl chain of the sulfatide. This "click handle" allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes, affinity tags, or other reporter groups that bear the complementary azide or alkyne. thermofisher.comglenresearch.comlumiprobe.com The bio-orthogonal nature of the click reaction means it can be performed in complex biological environments without interfering with native cellular processes. thermofisher.comabpbio.com

Photoaffinity Labels: These are chemically inert groups that become highly reactive upon exposure to UV light, forming a covalent bond with nearby molecules. nih.gov Incorporating a photoaffinity label, such as a benzophenone or diazirine, into the this compound structure would create a probe capable of identifying binding partners. nih.govnih.gov When the probe is bound to its target protein, UV irradiation permanently crosslinks them, allowing for subsequent isolation (using the biotin tag) and identification of the interacting protein. nih.gov

Creation of Multifunctional Probes for Simultaneous Tracking and Interaction Analysis

By combining the features described above, it is possible to create multifunctional, or multimodal, probes. nih.govnih.gov A probe could be synthesized to contain:

The core sulfatide structure for biological targeting.

A biotin tag for affinity purification.

A fluorescent dye for direct imaging and tracking.

A photoaffinity label for covalently capturing binding partners.

Such a probe would be a powerful tool for theranostics and in vivo imaging. nih.gov It would allow a researcher to first visualize the probe's localization within a cell (fluorescence), then activate the photoaffinity label to trap interacting proteins, and finally use the biotin tag to pull down the entire complex for analysis by mass spectrometry. This integrated approach provides a comprehensive picture of the sulfatide's function and interaction network.

Computational Modeling and Simulation of this compound Interactions

While experimental techniques provide invaluable data, computational methods offer a complementary approach to understanding molecular interactions at an atomic level. Molecular dynamics (MD) simulations and docking studies can be used to model the behavior of this compound within a lipid bilayer and its interaction with potential protein partners.

These simulations can predict:

The preferred conformation of the sulfatide's sugar headgroup.

The influence of the N-hexanoyl chain and the biotin modification on the lipid's behavior in a membrane.

Specific amino acid residues in a target protein that are critical for binding to the sulfatide.

The energetic favorability of these interactions.

By simulating the dynamic movements of the molecules over time, researchers can gain insights into the mechanisms that govern sulfatide recognition and signaling. This information can guide the design of future experiments and the development of molecules that modulate sulfatide-dependent pathways.

Molecular Dynamics Simulations of this compound in Lipid Bilayers

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can illuminate its behavior within a model cell membrane, or lipid bilayer. These simulations can predict how the sulfatide moiety anchors within the membrane, the orientation and dynamics of its galactose-sulfate headgroup, and the spatial disposition of the attached N-Hexanoyl-biotin chain.

Key research findings from simulations of sulfatide-containing membranes include:

Headgroup Orientation: The charged sulfate group is a critical site for interactions, forming hydrogen bonds with water and nearby lipid headgroups. nih.gov Its orientation is crucial for protein recognition.

Membrane Fluidity: The presence of glycosphingolipids like sulfatide can influence the local fluidity and packing of the lipid bilayer, which in turn can affect membrane protein function.

Ceramide Structure Influence: The length and saturation of the lipid chains of the sulfatide molecule play a significant role in how it integrates into the membrane and its interactions with neighboring lipids. nih.gov

Simulating the complete this compound molecule presents unique considerations. The biotin tag, being relatively large and hydrophilic, would likely extend into the aqueous phase, and its flexibility and interactions with the membrane surface would be a key focus of such simulations. Understanding its conformational freedom is vital for interpreting data from experiments where it is used as a probe.

Table 1: Parameters Investigated in MD Simulations of Sulfatide-Containing Bilayers

ParameterDescriptionSignificance
Lipid Packing The density and arrangement of lipid molecules within the bilayer.Affects membrane permeability, fluidity, and the formation of lipid rafts.
Headgroup Dynamics The rotational and translational movement of the sulfatide's galactose-sulfate headgroup at the membrane-water interface.Determines the accessibility of the headgroup for protein binding and intermolecular interactions. frontiersin.org
Solvent Accessibility The extent to which the different parts of the this compound molecule are exposed to the surrounding water molecules.Crucial for understanding interaction sites for proteins and the function of the biotin tag.
Inter-lipid H-Bonds Hydrogen bonds formed between the sulfatide and adjacent lipids or cholesterol.Contributes to the stability of lipid microdomains and modulates membrane structure.
Biotin Tag Conformation The three-dimensional arrangement and flexibility of the N-Hexanoyl-biotin chain relative to the sulfatide headgroup and membrane surface.Influences the accessibility of the biotin moiety for detection by streptavidin-based probes.

Predictive Modeling of Sulfatide-Protein Recognition

Predictive modeling is used to understand and forecast the specific molecular interactions between sulfatides and their binding proteins. Structural studies combined with computational docking and simulation have revealed that protein-sulfatide recognition is a highly specific process. researchgate.net These interactions, which typically have dissociation constants in the low micromolar range, are fundamental to cellular processes like immune response, myelin organization, and platelet aggregation. nih.govnih.gov

Three primary modes of protein-sulfatide binding have been identified:

Canonical Binding Motifs: Proteins may bind to sulfatide via short, consensus amino acid sequences that often form α-helical structures. nih.govfrontiersin.org A common example is the sphingolipid-binding domain (SBD), which features an α-helical structure with key basic and aromatic residues. nih.gov

Presentation by Another Protein: A sulfatide molecule, already bound to one protein (like CD1a), can be "presented" to a second protein, mediating complex cellular signaling. nih.govfrontiersin.org

Caging: Some proteins possess deep binding pockets that almost completely enclose, or "cage," the sulfatide molecule. nih.gov

Combined structural and molecular dynamics simulation studies have been instrumental in refining the specific binding sites. nih.gov For instance, in the Disabled-2 (Dab2) protein, residues R42, E33, Y38, and K44 are critical for engaging the sulfatide headgroup. nih.govfrontiersin.org Arginine residues, in particular, are frequently required for recognizing the sulfate group. nih.gov

Table 2: Key Protein Residues and Domains in Sulfatide Recognition

Protein/DomainKey Interacting ResiduesInteraction DetailsReference
Disabled-2 (Dab2) SBM R42, E33, Y38, K44R42 plays a primary role in binding the sulfatide headgroup. The stereochemistry of this arginine residue is critical for the interaction. frontiersin.orgfrontiersin.org
CD1a R73, S77, R76, Y84The sulfatide headgroup forms hydrogen bonds with R73 and S77, while the sulfate moiety specifically interacts with an arginine residue (R76). A tyrosine residue (Y84) is also key. nih.gov
Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF) Y36, R39 (putative)A potential binding site within an α-helix-loop-α-helix region contains tyrosine and arginine residues, which are known to be critical for sphingolipid binding. nih.gov

Emerging Applications in Synthetic Biology and Bioengineering

The unique properties of sulfatides are being harnessed in synthetic biology and bioengineering to create novel cellular systems and diagnostic tools. By manipulating cellular machinery and employing advanced chemical biology techniques, researchers are gaining unprecedented control over the study of these important lipids.

Engineering Cellular Systems for Controlled Sulfatide Expression and Modification

Synthetic biology offers powerful tools to engineer cells for the controlled synthesis and modification of sulfatides. This approach allows researchers to precisely manipulate the levels of sulfatides on the cell surface to study their function in a controlled environment.

The biosynthesis of sulfatide involves two key enzymes:

Ceramide Galactosyltransferase (CGT): Located in the endoplasmic reticulum, this enzyme adds a galactose sugar to a ceramide base, forming galactosylceramide (GalC). frontiersin.org

Galactosylceramide Sulfotransferase (CST): Found in the Golgi apparatus, this enzyme transfers a sulfate group to GalC, completing the synthesis of sulfatide. frontiersin.org

By using genetic engineering techniques like CRISPR-Cas9 or RNA interference (RNAi), the genes encoding these enzymes can be upregulated, downregulated, or knocked out entirely. This provides a "switch" to control the cellular production of sulfatides, enabling researchers to study the downstream effects of their presence or absence. Furthermore, non-genetic methods, such as modifying cells with cationic polymers or through hydrophobic insertion, offer transient and reversible ways to alter cell surface properties and control cellular functions without permanent genetic changes. nih.gov

Bio-orthogonal Labeling Strategies for In Situ Sulfatide Studies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These techniques are invaluable for labeling and visualizing molecules like sulfatides in their natural cellular context.

This compound is itself a prime example of a molecule designed for such studies. It is an exogenous probe that can be introduced to cells and incorporated into their membranes. The key to its utility is the biotin tag, which serves as a highly specific handle for detection.

The labeling strategy involves a two-step process:

Incorporation: The this compound molecule is introduced to the cellular environment, where it integrates into the plasma membrane.

Detection: The biotin tag is then recognized with extremely high affinity and specificity by proteins like streptavidin, which can be conjugated to a fluorescent dye, an enzyme for colorimetric assays, or a spin probe. nih.gov

This approach allows for precise tracking of sulfatide localization, trafficking, and interaction partners within live or fixed cells. The development of novel bio-orthogonal reactions, such as the Staudinger ligation or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), provides a growing toolkit for attaching a wide variety of probes to biomolecules for in situ analysis. nih.govresearchgate.net

Q & A

Q. How is N-hexanoyl-biotin-sulfatide synthesized and characterized for experimental use?

this compound is synthesized via semisynthetic methods using bovine-derived sulfatides. Characterization involves thin-layer chromatography (TLC) for purity assessment (≥98%) and mass spectrometry (MS) for structural confirmation. The compound’s molecular formula (C₄₀H₇₂N₄O₁₃S₂) and weight (881 g/mol) are verified using high-resolution MS .

Q. What are the solubility and storage conditions for this compound in experimental workflows?

The compound is soluble in chloroform/methanol/water (2:1:0.1), methanol/water (9:1), and dimethylformamide (DMF). For stability, store at −20°C in anhydrous conditions to prevent hydrolysis of the sulfatide moiety .

Q. How is this compound utilized as a biochemical standard in lipid-protein interaction studies?

It serves as a biotin-labeled standard for detecting sulfatide-binding proteins via streptavidin-based assays (e.g., Western blot, ELISA). Its biotin tag enables high-affinity binding, facilitating quantitative analysis of interactions in lipid raft studies or membrane protein profiling .

Advanced Research Questions

Q. What experimental challenges arise when detecting this compound in complex biological matrices, and how are they mitigated?

Challenges include low endogenous concentrations and interference from non-specific biotinylated proteins. Solutions:

  • Use affinity purification with streptavidin beads to isolate the compound.
  • Validate specificity via competition assays with unlabeled sulfatides .
  • Employ LC-MS/MS with multiple reaction monitoring (MRM) for precise quantification .

Q. How can researchers resolve contradictions in data when this compound exhibits variable binding affinities across assays?

Discrepancies may stem from differences in lipid bilayer composition or assay pH. Methodological steps:

  • Standardize lipid reconstitution protocols (e.g., using defined ratios of cholesterol:sphingomyelin).
  • Perform surface plasmon resonance (SPR) under controlled buffer conditions to assess kinetic parameters.
  • Cross-validate results with fluorescence polarization assays, leveraging the compound’s emission at 535 nm .

Q. What strategies optimize the use of this compound in metabolic pathway studies, such as sulfatide-related disorders?

  • Combine pulse-chase labeling with stable isotope tracers (e.g., ¹³C-glucose) to track sulfatide turnover in disease models.
  • Integrate lipidomics data with transcriptomic profiling (e.g., RNA-seq of sulfatide synthase genes) to identify regulatory mechanisms.
  • Validate findings in patient-derived cell lines, such as those modeling Fabry disease or leukodystrophies .

Q. How should researchers design experiments to investigate this compound’s role in cellular signaling pathways?

  • Use CRISPR-Cas9 knockout models of sulfatide-binding proteins (e.g., myelin-associated glycoprotein) to assess functional roles.
  • Apply super-resolution microscopy to visualize spatial distribution in lipid rafts.
  • Pair with phosphoproteomics to map downstream signaling cascades triggered by sulfatide engagement .

Methodological Considerations

Q. What quality control measures are critical when preparing this compound for in vitro assays?

  • Verify batch-to-batch consistency via TLC and MS.
  • Pre-treat samples with phospholipase inhibitors to prevent enzymatic degradation.
  • Include negative controls (e.g., biotin-free sulfatides) to rule out streptavidin cross-reactivity .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound in therapeutic studies?

  • Evaluate bioavailability using pharmacokinetic studies in animal models.
  • Modify delivery systems (e.g., lipid nanoparticles) to enhance blood-brain barrier penetration for neurological applications.
  • Compare in vitro IC₅₀ values with in vivo dose-response curves to identify off-target effects .

Q. What analytical techniques are recommended for integrating this compound into multi-omics studies?

  • Couple lipidomics with proteomics via affinity pull-down followed by tandem mass tag (TMT) labeling.
  • Use MALDI imaging mass spectrometry to correlate spatial distribution with histopathological features.
  • Apply machine learning algorithms to identify co-regulated pathways in large datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.